molecular formula C14H11NO B8167467 6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile

6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B8167467
M. Wt: 209.24 g/mol
InChI Key: GAQBXFUQGMWRET-UHFFFAOYSA-N
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Description

6-Hydroxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This particular compound features a hydroxyl group at the 6th position, a methyl group at the 2’ position, and a carbonitrile group at the 3rd position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst, such as bis-triphenylphosphine palladium dichloride, in the presence of a base like sodium carbonate. The reaction is carried out in a solvent mixture of water and tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts, solvents, and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 6-oxo-2’-methyl-[1,1’-biphenyl]-3-carbonitrile.

    Reduction: Formation of 6-hydroxy-2’-methyl-[1,1’-biphenyl]-3-amine.

    Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

6-Hydroxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    2’-Methyl-[1,1’-biphenyl]-3-carbonitrile: Lacks the hydroxyl group at the 6th position.

    6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile: Lacks the methyl group at the 2’ position.

Uniqueness

The presence of both hydroxyl and carbonitrile groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

4-hydroxy-3-(2-methylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-4-2-3-5-12(10)13-8-11(9-15)6-7-14(13)16/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQBXFUQGMWRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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